1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-2-one core linked to a pyrrolo[2,3-d]pyrimidine moiety, which is further substituted with a bromophenyl and a phenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-bromobenzaldehyde and phenylhydrazine.
Substitution Reactions:
Linking to Pyrrolidin-2-one: The final step involves the formation of the amide bond between the pyrrolo[2,3-d]pyrimidine core and the pyrrolidin-2-one moiety, which can be achieved using standard peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one
- 1-(3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one
Uniqueness
1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro-substituted analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C25H24BrN5O |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
1-[3-[[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H24BrN5O/c26-19-9-11-20(12-10-19)31-16-21(18-6-2-1-3-7-18)23-24(28-17-29-25(23)31)27-13-5-15-30-14-4-8-22(30)32/h1-3,6-7,9-12,16-17H,4-5,8,13-15H2,(H,27,28,29) |
InChI Key |
ZLQWJBUEJGCIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.